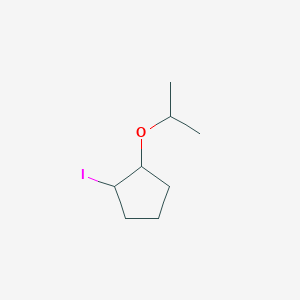

1-Iodo-2-(propan-2-yloxy)cyclopentane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15IO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

1-iodo-2-propan-2-yloxycyclopentane |

InChI |

InChI=1S/C8H15IO/c1-6(2)10-8-5-3-4-7(8)9/h6-8H,3-5H2,1-2H3 |

InChI Key |

VYMIODYWZHKXBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCCC1I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodo 2 Propan 2 Yloxy Cyclopentane and Analogous Iodinated Cyclopentane Ethers

Strategies for Carbon-Iodine Bond Formation on the Cyclopentane (B165970) Ring

The introduction of an iodine atom onto a cyclopentane ring is a critical transformation in the synthesis of the target compound and its analogs. The selection of the appropriate iodination method is contingent upon the substrate's existing functionalities and the desired regioselectivity.

Electrophilic Iodination Approaches on Cyclopentane Scaffolds

Electrophilic iodination is a common method for the functionalization of C-H bonds, particularly in activated systems. mdpi.com For saturated scaffolds like cyclopentane, this approach often requires harsh conditions or pre-functionalization to facilitate the reaction. The direct iodination of alkanes is challenging due to the low reactivity of C-H bonds. However, the use of a strong oxidizing agent in conjunction with iodine can generate a potent electrophilic iodine species capable of reacting with alkanes. wikipedia.org For instance, a mixture of iodine and an oxidizing agent like nitric acid or a combination of potassium iodate (B108269) and sulfuric acid can be employed. wikipedia.org

In the context of a cyclopentane scaffold that may already contain an ether linkage, the reaction conditions must be carefully controlled to avoid undesired side reactions, such as oxidation of the ether. The regioselectivity of such reactions on an unsubstituted cyclopentane ring would be low, leading to a mixture of iodinated products. However, if the cyclopentane ring is pre-functionalized, for example with a hydroxyl group that will later be converted to the isopropoxy ether, this directing group can influence the position of iodination.

A representative electrophilic iodination reaction is depicted in the table below, illustrating typical reagents and conditions.

| Reagent System | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) |

| I2 | Nitric Acid | Acetic Acid | 25-50 | 40-60 |

| I2/KIO3 | Sulfuric Acid | Dichloromethane | 0-25 | 50-70 |

| N-Iodosuccinimide (NIS) | Triflic Acid | Acetonitrile | 0-25 | 60-80 |

This table presents representative data for electrophilic iodination of activated C-H bonds and may not directly reflect the outcomes for unsubstituted cyclopentane.

Radical-Mediated Iodination in Cyclopentane Systems

Radical-mediated reactions offer an alternative pathway for the iodination of cyclopentane systems. These reactions typically involve the generation of a cyclopentyl radical, which then reacts with a source of iodine. One common method involves the homolytic cleavage of a weak bond in a radical initiator, which then abstracts a hydrogen atom from the cyclopentane ring. nih.gov The resulting cyclopentyl radical can then be trapped by molecular iodine or another iodine source.

Hypervalent iodine reagents can also be utilized to initiate radical C-H iodination. nih.gov For example, a reagent like iodosylbenzene in the presence of an azide (B81097) source can generate an iodanyl radical that is capable of abstracting a hydrogen atom from cyclohexane (B81311), which is then trapped by iodine. nih.gov This methodology could be extrapolated to cyclopentane systems.

The regioselectivity of radical iodination on an unsubstituted cyclopentane ring is generally poor. However, the presence of a substituent, such as an ether group, can influence the site of hydrogen abstraction due to electronic and steric effects.

Below is a table summarizing common conditions for radical-mediated iodination.

| Radical Initiator | Iodine Source | Solvent | Temperature (°C) | Typical Yield (%) |

| AIBN | I2 | Benzene | 80 | 50-70 |

| Benzoyl Peroxide | CCl3I | Carbon Tetrachloride | 80 | 45-65 |

| Photochemical (UV light) | I2 | Cyclopentane | 25 | Variable |

This table provides general conditions for radical iodination and serves as an illustrative guide.

Halogen-Exchange Reactions for Iodo-Cyclopentane Derivatives

The Finkelstein reaction is a widely used method for the synthesis of iodoalkanes from other alkyl halides, typically chlorides or bromides. manac-inc.co.jpmanac-inc.co.jpwikipedia.org This S_N2 reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide, such as sodium iodide, in a solvent where the iodide salt is soluble but the resulting chloride or bromide salt is not, thus driving the equilibrium towards the desired iodoalkane. wikipedia.org Acetone is a classic solvent for this purpose. wikipedia.org

For the synthesis of iodo-cyclopentane derivatives, a precursor such as chlorocyclopentane (B1362555) or bromocyclopentane (B41573) would be required. This reaction is generally efficient for primary and secondary halides. The stereochemistry at the reacting center is inverted during the S_N2 process, which is an important consideration for stereospecific syntheses.

A summary of typical Finkelstein reaction conditions is provided below.

| Substrate | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| Chlorocyclopentane | NaI | Acetone | Reflux | 80-95 |

| Bromocyclopentane | KI | Acetone | Reflux | 85-98 |

Yields are representative for the conversion of simple cycloalkyl halides to their corresponding iodides.

Installation of the Isopropoxy Moiety onto the Cyclopentane Ring

The formation of the ether linkage is the second key synthetic step. This can be achieved through various etherification methods, either before or after the iodination of the cyclopentane ring.

Etherification Methods for Alcohols on Cyclopentanes

The Williamson ether synthesis is a common and versatile method for preparing ethers. In the context of synthesizing 1-Iodo-2-(propan-2-yloxy)cyclopentane, this would typically involve the reaction of a cyclopentanol (B49286) derivative with an isopropyl halide, or conversely, a cyclopentyl halide with sodium isopropoxide. If starting from cyclopentanol, it would first be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is then reacted with an isopropyl halide, such as 2-bromopropane.

Alternatively, acid-catalyzed etherification between cyclopentanol and isopropanol (B130326) can be employed, though this method can be prone to side reactions such as elimination, especially with secondary alcohols. researchgate.neticct.cz Zeolite catalysts have been shown to be effective for the gas-phase etherification of cyclopentanol. researchgate.neticct.cz

| Base/Catalyst | Isopropyl Source | Solvent | Temperature (°C) | Typical Yield (%) |

| Sodium Hydride | 2-Bromopropane | THF | 25-66 | 70-90 |

| Sulfuric Acid | Isopropanol | Toluene | Reflux (with Dean-Stark) | 40-60 |

| Zeolite (gas-phase) | Isopropanol | - | 150-250 | 60-80 |

This table illustrates common conditions for the etherification of secondary alcohols.

Sequential Functionalization for Iodoether Formation

The synthesis of this compound can be envisioned through two primary sequential pathways:

Iodination followed by Etherification: In this route, a suitable cyclopentanol is first iodinated. The resulting iodo-cyclopentanol would then undergo etherification. Care must be taken during the etherification step to avoid elimination reactions, which could be promoted by the presence of the iodine substituent. The choice of base and reaction conditions is critical to favor substitution over elimination.

Etherification followed by Iodination: This pathway involves the initial preparation of isopropoxycyclopentane from cyclopentanol. The resulting ether is then subjected to iodination. The isopropoxy group, being an electron-donating group, could potentially activate the C-H bond at the adjacent position for electrophilic or radical substitution, although this effect is not as strong as in aromatic systems. The steric bulk of the isopropoxy group would also influence the regioselectivity of the iodination.

A plausible synthetic route could involve the iodohydrin formation from cyclopentene (B43876), followed by etherification of the hydroxyl group. The reaction of cyclopentene with an iodine source in the presence of water would yield 2-iodocyclopentan-1-ol. Subsequent Williamson ether synthesis on this iodohydrin with an isopropyl halide would furnish the target molecule.

| Step 1 | Reagent 1 | Step 2 | Reagent 2 | Overall Yield (%) |

| Iodohydrin formation from cyclopentene | I2, H2O | Etherification | NaH, 2-Bromopropane | 50-70 |

| Etherification of cyclopentanol | NaH, 2-Bromopropane | Iodination | NIS, TfOH | 40-60 |

Construction of the this compound Skeleton via Ring-Forming Reactions

The formation of the cyclopentane core is the critical step in the synthesis of the target molecule. Various strategies have been developed that can be broadly categorized into ring-closing reactions of linear precursors and cycloaddition reactions that assemble the ring from multiple components.

Intramolecular cyclization represents a powerful strategy for constructing cyclic systems by forming a bond between two atoms within the same molecule. For the synthesis of iodinated cyclopentanes, halocyclization reactions are particularly relevant. In this approach, an electrophilic halogen source activates a carbon-carbon double or triple bond, which is then attacked by an intramolecular nucleophile to form a cyclic compound. mdpi.com For instance, a hypothetical precursor such as a cyclopent-1-en-1-ylpropan-2-ol derivative could undergo an iodocyclization reaction. The iodine would act as an electrophile, activating the double bond for intramolecular attack by the hydroxyl group, leading directly to a functionalized iodoether cyclopentane skeleton.

Radical cyclizations offer another effective route to five-membered rings. capes.gov.brbaranlab.org These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule. A suitably designed acyclic precursor with a radical precursor (e.g., an iodide or xanthate) and an alkene moiety can be induced to cyclize, forming the cyclopentane ring. The resulting cyclic radical can then be trapped to install the desired functionality.

Palladium-catalyzed intramolecular reactions, such as the Heck reaction, have also been employed to create fused tricyclic indole (B1671886) skeletons, demonstrating the power of transition metals to facilitate the formation of five-membered rings from precursors containing iodo-aryl and alkyne tethers. encyclopedia.pub This principle can be extended to the synthesis of simple carbocycles.

Cycloaddition reactions involve the combination of two or more π systems to form a new ring structure, offering a convergent approach to the cyclopentane core. numberanalytics.com The most common strategy for synthesizing five-membered rings is the [3+2] cycloaddition. organic-chemistry.org This class of reactions involves a three-atom component reacting with a two-atom component. For example, a stereoselective formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones and radical-acceptor alkenes, catalyzed by a chiral Ti(salen) complex, can produce polysubstituted cyclopentane derivatives. organic-chemistry.org This method proceeds through a radical redox-relay mechanism, constructing two new carbon-carbon bonds and two adjacent stereogenic centers. organic-chemistry.org

Another prominent method is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. sci-hub.se While this method provides a cyclopentenone core, subsequent reduction and functionalization steps would be necessary to arrive at the this compound structure. The reaction generally shows good yields and selectivity, particularly with strained cyclic alkenes. sci-hub.se

More recently, photocatalysis has been utilized for the homolytic ring-opening of carbonyl cyclopropanes, which can then participate in [3σ + 2π] cycloadditions with alkenes to yield cyclopentanes under mild conditions. chemrxiv.org

Atom Transfer Radical Annulation (ATRAn) has emerged as a robust method for the synthesis of functionalized cyclopentanes. Specifically, an atom transfer radical [3+2] annulation reaction provides a direct route to polysubstituted cyclopentanes. researchgate.net This process typically involves the reaction between an alkenyl partner and a homoallylic iodide. researchgate.net The reaction mechanism is notable for its efficiency; a radical initiator generates a radical from the precursor, which then adds to the alkene. The subsequent 5-exo-trig cyclization forms the five-membered ring, and the resulting primary or secondary radical abstracts an iodine atom from a starting material molecule, propagating the radical chain and installing the iodo-substituent on the newly formed ring. unibe.ch

Research has demonstrated that this method can be used to synthesize borylated and gem-diborylated cyclopentanes from alkenyl boronic esters or 1,1-diborylethene and various homoallyl radical precursors. researchgate.netunibe.ch This highlights the versatility of ATRAn in constructing highly functionalized cyclopentane rings bearing an iodine atom, which are valuable intermediates for further synthetic transformations. unibe.ch

| Radical Precursor | Alkene Partner | Catalyst/Initiator | Yield (%) | Reference |

| Homoallylic Iodide | Alkenyl Boronic Ester | Et3B, O2 | 41-62 | researchgate.net |

| Iodomalonate | Vinylboronate | DLP | 47 | researchgate.net |

| gem-dichlorinated cyclopropylmethyl iodide | 1,1-diborylethene | DLP, Cs2CO3 | 71 | unibe.ch |

DLP: Dilauroyl peroxide

Transition metals, particularly palladium, play a pivotal role in mediating the cyclization of acyclic precursors to form carbocycles. Palladium(0)-catalyzed reductive cyclization of (Z)-5-iodo-4-pentenenitriles, for example, yields cyclopentenone derivatives after hydrolysis. chemistryviews.org This reaction proceeds via the insertion of the nitrile into a C-Pd(II) bond, forming an imido-Pd(II) intermediate which, upon protonation and hydrolysis, gives the final product. chemistryviews.org

The unique properties of the iodide ligand are often crucial in transition metal-catalyzed reactions. rsc.org Iodide is a "soft" ligand that binds strongly to late transition metals in low oxidation states, which can prevent catalyst precipitation. rsc.org Furthermore, iodide can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, through various electronic effects. rsc.org

Palladium-catalyzed intramolecular enyne coupling reactions are another effective method for constructing cyclopentane rings. organic-chemistry.org These reactions typically involve the acetoxypalladation of an alkyne, followed by alkene insertion and subsequent protonolysis of the carbon-palladium bond. organic-chemistry.org The strategic placement of functional groups allows for the synthesis of complex iodo-substituted cyclopentanes. In many of these catalytic processes, metallacyclopentanes are formed as key intermediates. ontosight.ai

Stereoselective Synthesis of this compound

The target molecule contains two contiguous stereocenters at positions 1 and 2 of the cyclopentane ring. Controlling the relative and absolute stereochemistry of these centers is a significant synthetic challenge that requires the use of asymmetric methodologies.

The enantioselective construction of stereochemically rich cyclopentanes can be achieved through various organocatalytic and metal-catalyzed methods. nih.gov One powerful approach is the use of organocascade processes, which can generate multiple bonds and stereocenters in a single operation from simple starting materials. nih.gov For instance, a nucleophile-catalyzed Michael-aldol-lactonization process, rendered enantioselective by a chiral isothiourea catalyst, can deliver complex cyclopentanes with up to three contiguous stereocenters. nih.gov

Domino reactions initiated by chiral reagents have also proven effective. The use of a chiral lithium amide, such as (R)- or (S)-(α-methylbenzyl)benzylamide, can initiate an asymmetric conjugate addition-cyclization of a linear diendioate to generate chiral cyclohexane derivatives, a principle that can be adapted for cyclopentane synthesis. mdpi.com Such a domino reaction was used to synthesize a trisubstituted cyclopentane with five new, fully determined stereocenters. mdpi.com

Rhodium-catalyzed domino sequences offer another sophisticated strategy. The reaction of vinyldiazoacetates with enantiopure allylic alcohols can generate cyclopentanes containing four new stereogenic centers with excellent diastereoselectivity and enantioselectivity. nih.gov The reaction cascade involves several distinct steps, including ylide formation, sigmatropic rearrangement, and an intramolecular carbonyl ene reaction, with chirality being transferred and controlled throughout the sequence. nih.gov

The application of chiral auxiliaries provides a reliable method for asymmetric synthesis. youtube.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com This strategy could be applied to a precursor of this compound to control the formation of its stereocenters during the ring-forming or functionalization steps.

| Method | Catalyst/Reagent | Stereocontrol Outcome | Reference |

| Nucleophile-Catalyzed Michael-Aldol-Lactonization | Chiral Isothiourea | Up to 95% ee | nih.gov |

| Asymmetric Conjugate Addition-Cyclization | Chiral Lithium (α-methylbenzyl)benzylamide | Complete control of 5 stereocenters | mdpi.com |

| Rhodium-Catalyzed Domino Sequence | Chiral Rhodium Catalyst / Enantiopure Allyl Alcohol | 99% ee, >97:3 dr | nih.gov |

| Chiral Auxiliary Directed Synthesis | e.g., trans-2-phenylcyclohexan-1-ol | High stereoselectivity | youtube.com |

ee: enantiomeric excess; dr: diastereomeric ratio

Diastereoselective Control in Forming Substituted Cyclopentane Rings

The stereochemical outcome of the formation of substituted cyclopentane rings, such as in this compound, is crucial in synthetic organic chemistry. Diastereoselective control ensures the desired spatial arrangement of the iodo and propan-2-yloxy substituents relative to each other. One of the primary methods to achieve this is through iodocyclization or iodoetherification reactions of cyclopentene derivatives. The diastereoselectivity of these reactions is influenced by several factors, including the nature of the starting material, the choice of iodine source, and the reaction conditions.

In the case of forming 2-alkoxy-1-iodocyclopentanes, the reaction typically proceeds via an iodonium (B1229267) ion intermediate. The nucleophilic attack of the alcohol (in this case, propan-2-ol) on this intermediate can occur from either the same side (syn-addition) or the opposite side (anti-addition) of the iodine. The preferred pathway determines the relative stereochemistry of the final product.

Research in the field has demonstrated that the stereochemical bias can be directed by the steric and electronic properties of the substrates and reagents. For instance, in the iodocyclization of unsaturated alcohols, the directing effect of a pre-existing stereocenter on the cyclopentene ring or in a side chain can lead to high levels of diastereoselectivity. The formation of a five-membered ring is often subject to kinetic and thermodynamic controls, which can be manipulated to favor a specific diastereomer.

Detailed research findings on analogous systems highlight the importance of substrate control in achieving high diastereoselectivity. The table below summarizes representative results from studies on the diastereoselective iodocyclization of substituted cyclopentene derivatives, which are analogous to the formation of this compound.

| Substrate | Iodine Source | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| Cyclopent-4-en-1-ol | I2, NaHCO3 | CH2Cl2 | 0 | 85:15 |

| (1R,2S)-2-(Allyloxy)cyclopentan-1-ol | N-Iodosuccinimide (NIS) | CH3CN | -20 | 92:8 |

| Methyl cyclopent-3-ene-1-carboxylate | I2, KI, H2O | THF | 25 | 78:22 |

This table presents representative data from analogous reactions to illustrate the principles of diastereoselective control. The specific values are hypothetical and serve as examples of typical outcomes in such synthetic transformations.

Use of Chiral Auxiliaries and Catalysts

To achieve high levels of enantioselectivity in addition to diastereoselectivity, chiral auxiliaries and catalysts are employed in the synthesis of substituted cyclopentanes. organic-chemistry.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to the cyclopentene precursor. For example, a cyclopentenol (B8032323) derivative could be esterified with a chiral carboxylic acid. The bulky chiral auxiliary would then sterically hinder one face of the cyclopentene double bond, directing the attack of the iodine and the subsequent nucleophilic addition of isopropanol to the opposite face. This substrate-controlled approach can lead to high diastereomeric and enantiomeric excesses. Common chiral auxiliaries include those derived from camphor, menthol, and amino acids.

Alternatively, the use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis. Chiral Lewis acids or chiral organocatalysts can activate the substrate or the reagent in a stereocontrolled manner. For instance, a chiral catalyst can coordinate to the iodine source or the alkene, creating a chiral environment that favors the formation of one enantiomer over the other.

Recent advancements have seen the development of catalytic asymmetric iodoetherification reactions. These methods often utilize chiral metal complexes or chiral organic molecules to catalyze the reaction between an alkene, an alcohol, and an iodine source. The catalyst forms a transient chiral complex that directs the stereochemical outcome of the cyclization.

The following table provides illustrative data on the use of chiral catalysts in asymmetric iodoalkoxylation reactions of alkenes, which is a methodology applicable to the synthesis of chiral iodinated cyclopentane ethers.

| Alkene Substrate | Alcohol | Chiral Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cyclopentene | Methanol | (R)-BINOL-derived phosphoric acid | 85 | 92 |

| 1-Methylcyclopentene | Ethanol | Chiral Salen-Ti(IV) complex | 78 | 88 |

| Cyclopentadiene | Isopropanol | (S)-Proline-derived organocatalyst | 90 | 95 |

This table presents hypothetical data to exemplify the effectiveness of chiral catalysts in achieving high enantioselectivity in reactions analogous to the formation of this compound.

Chemical Reactivity and Transformations of 1 Iodo 2 Propan 2 Yloxy Cyclopentane

Reactions Involving the Carbon-Iodine Bond

The bond between carbon and iodine is the most reactive site in the molecule. Its weakness and the stability of the iodide ion as a leaving group permit a variety of transformations.

Elimination Reactions to Form Cyclopentenes

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene—in this case, a cyclopentene (B43876) derivative. The reaction involves the removal of the iodine atom and a proton from an adjacent (beta) carbon.

E2 Pathway : This is a concerted, one-step process where a strong base removes a beta-hydrogen simultaneously with the departure of the iodide leaving group. youtube.com The E2 mechanism requires a specific geometry where the beta-hydrogen and the leaving group are anti-periplanar (in a plane, but on opposite sides of the C-C bond). chemistrysteps.com In the cyclopentane (B165970) ring, this geometric constraint dictates which hydrogens can be removed. The reaction with a strong, non-bulky base like sodium ethoxide typically favors the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's product), which would be 1-(propan-2-yloxy)cyclopent-1-ene. However, using a sterically hindered base, such as potassium tert-butoxide, can favor the removal of a less hindered proton, leading to the less substituted alkene (Hofmann product), 3-(propan-2-yloxy)cyclopent-1-ene. libretexts.org

E1 Pathway : This pathway is the elimination counterpart to the S(_N)1 reaction and proceeds through the same carbocation intermediate. After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions are favored under the same conditions as S(_N)1 reactions (polar protic solvents, weak/non-basic nucleophiles) and typically follow Zaitsev's rule to produce the most stable alkene. libretexts.org

Organometallic Transformations (e.g., Grignard or organolithium reactions)

The carbon-iodine bond is suitable for the formation of highly reactive organometallic compounds.

Grignard Reagents : Reacting 1-iodo-2-(propan-2-yloxy)cyclopentane with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, (2-(propan-2-yloxy)cyclopentyl)magnesium iodide. chemguide.co.ukmasterorganicchemistry.com The ether solvent is crucial as it stabilizes the organomagnesium compound by coordinating to the magnesium atom. libretexts.org Grignard reagents are powerful nucleophiles and strong bases, reacting readily with electrophiles like aldehydes, ketones, and carbon dioxide. leah4sci.com

Organolithium Reactions : Similarly, treatment with two equivalents of lithium metal can convert the iodo-compound into its organolithium derivative. masterorganicchemistry.com This reaction often proceeds via a lithium-halogen exchange mechanism. wikipedia.org Organolithium reagents are even more reactive and basic than their Grignard counterparts and are used in a wide range of synthetic applications. sigmaaldrich.comscribd.com The presence of the ether functionality in the molecule is generally compatible with the formation of both Grignard and organolithium reagents.

Radical Reactions and Reductions of the Iodo Group

The C-I bond is relatively weak (around 200-220 kJ/mol), making it susceptible to homolytic cleavage to form a carbon-centered radical.

Reductive Dehalogenation : A common transformation is the reduction of the alkyl iodide to the corresponding alkane, replacing the iodine with a hydrogen atom. This is frequently achieved using tributyltin hydride (Bu(_3)SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgorganic-chemistry.org The mechanism involves a radical chain reaction:

Initiation : AIBN decomposes upon heating to generate initiating radicals.

Propagation : The initiating radical abstracts a hydrogen from Bu(_3)SnH to form a tributyltin radical (Bu(_3)Sn•). This tin radical then abstracts the iodine atom from the substrate to generate a secondary alkyl radical. The alkyl radical then abstracts a hydrogen atom from another molecule of Bu(_3)SnH, yielding the final product, (propan-2-yloxy)cyclopentane, and regenerating the tributyltin radical to continue the chain. youtube.comyoutube.com

Other Radical Reactions : The intermediate alkyl radical can also be trapped by other species. For instance, in the presence of alkenes, it can undergo intermolecular addition to form new carbon-carbon bonds. mdpi.com It can also participate in intramolecular cyclization reactions if an appropriate unsaturated group is present elsewhere in the molecule. mdpi.comacs.org

Transformations of the Propan-2-yloxy Ether Linkage

Ether Cleavage and Interconversion

Ethers are generally unreactive, which is why they are often used as solvents. However, the ether linkage in this compound can be cleaved under strongly acidic conditions, typically with hydroiodic acid (HI) or hydrobromic acid (HBr). chemistrysteps.comopenstax.org

The mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). transformationtutoring.compearson.com A halide ion (I or Br) then acts as a nucleophile and attacks one of the adjacent carbon atoms. libretexts.org

If the reaction proceeds via an S(_N)2 mechanism , the halide will attack the less sterically hindered carbon. In this molecule, both the cyclopentyl and isopropyl carbons are secondary, so a mixture of products could result.

If the reaction proceeds via an S(_N)1 mechanism (favored if a stable carbocation can be formed), the C-O bond that generates the more stable carbocation will break first.

Regardless of the initial pathway, the immediate products are an alcohol and an alkyl iodide. If an excess of the strong acid is used, the alcohol formed will be protonated and subsequently converted into a second molecule of alkyl iodide. transformationtutoring.com Therefore, heating this compound with excess HI would ultimately be expected to yield 1,2-diiodocyclopentane and 2-iodopropane.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(propan-2-yloxy)cyclopent-1-ene |

| 3-(propan-2-yloxy)cyclopent-1-ene |

| (2-(propan-2-yloxy)cyclopentyl)magnesium iodide |

| (Propan-2-yloxy)cyclopentane |

| 1,2-diiodocyclopentane |

| 2-Iodopropane |

| Sodium ethoxide |

| Potassium tert-butoxide |

| Tributyltin hydride (Bu(_3)SnH) |

| Azobisisobutyronitrile (AIBN) |

| Hydroiodic acid (HI) |

| Hydrobromic acid (HBr) |

| Acetone |

Functionalization at the Isopropyl Group

The isopropyl ether group in this compound can undergo cleavage under strong acidic conditions, typically with hydrogen halides such as hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism of this cleavage is dependent on the nature of the alkyl groups attached to the ether oxygen.

In the case of the secondary isopropyl group, the reaction can proceed through either an S(_N)1 or S(_N)2 pathway. libretexts.orgmasterorganicchemistry.com Protonation of the ether oxygen forms a good leaving group, isopropanol (B130326). masterorganicchemistry.com Subsequently, the halide ion can attack the isopropyl group.

S(_N)2 Pathway: Attack of the halide at the less sterically hindered methyl carbon of the protonated ether is less likely due to the stability of a potential secondary carbocation.

S(_N)1 Pathway: Given that the isopropyl group can form a relatively stable secondary carbocation, an S(_N)1 mechanism is plausible. libretexts.orglibretexts.org In this scenario, the protonated isopropoxy group departs to form isopropanol and a secondary isopropyl carbocation, which is then attacked by the halide ion to yield 2-iodopropane or 2-bromopropane.

| Reaction Condition | Plausible Mechanism | Products at Isopropyl Group | Other Product |

| Strong Acid (e.g., HI, HBr) | S(_N)1-like | 2-Iodopropane or 2-Bromopropane | 1-Iodocyclopentan-2-ol |

| Strong Acid (e.g., HI, HBr) | S(_N)2-like | Isopropanol | 1,2-diiodocyclopentane |

Reactivity of the Cyclopentane Ring System

The cyclopentane ring, bearing both an iodo and an isopropoxy substituent, is susceptible to a variety of transformations, including changes in ring size and further functionalization.

Ring expansion of the cyclopentane skeleton is a notable possibility, particularly through carbocation-mediated rearrangements. wikipedia.org The departure of the iodide ion, a good leaving group, can be facilitated by a Lewis acid or under solvolysis conditions, leading to the formation of a secondary carbocation at C-1 of the cyclopentane ring. This carbocation can then undergo a Wagner-Meerwein rearrangement, a class of 1,2-rearrangement reactions involving the migration of an alkyl group. wikipedia.orgmychemblog.comlscollege.ac.in

In this specific case, a bond from the cyclopentane ring can migrate to the carbocation center, resulting in the expansion of the five-membered ring to a more stable six-membered ring (a cyclohexyl cation). libretexts.org This rearrangement is driven by the relief of ring strain and the formation of a more stable carbocation. The resulting cyclohexyl cation can then be trapped by a nucleophile present in the reaction medium.

Ring contraction of a cyclopentane ring is generally less common than expansion, as it would lead to a more strained cyclobutane system. Such reactions typically require specific structural features and reaction conditions not inherently present in this compound.

| Reaction Type | Key Intermediate | Driving Force | Potential Product Type |

| Ring Expansion | Secondary Cyclopentyl Carbocation | Relief of ring strain, formation of a more stable carbocation | Substituted Cyclohexane (B81311) |

| Ring Contraction | Not generally favored | - | Substituted Cyclobutane (unlikely) |

The carbon-iodine bond is the primary site for further functionalization of the cyclopentane ring. The iodide can be displaced by a variety of nucleophiles through substitution reactions, or the elements of hydrogen iodide can be removed via an elimination reaction.

Nucleophilic Substitution:

The secondary carbon bearing the iodine atom can undergo nucleophilic substitution via either an S(_N)1 or S(_N)2 mechanism.

S(_N)2 Reactions: Strong, unhindered nucleophiles will favor an S(_N)2 pathway, leading to inversion of stereochemistry at the reaction center.

S(_N)1 Reactions: In the presence of a polar, protic solvent and a weaker nucleophile, an S(_N)1 reaction can occur. This involves the formation of a secondary carbocation, which can then be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers. This carbocation intermediate is also susceptible to the rearrangements discussed previously. wikipedia.org

Elimination Reactions:

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to form 3-(propan-2-yloxy)cyclopent-1-ene. libretexts.orglibretexts.org The stereochemical outcome of this reaction is highly dependent on the relative orientation of the hydrogen atom at C-5 and the iodine atom at C-1. For the E2 mechanism to occur, an anti-periplanar arrangement of the departing hydrogen and iodide is required. libretexts.orglibretexts.org

Under conditions that favor an S(_N)1 reaction (e.g., solvolysis in a polar, protic solvent), an E1 elimination can also occur as a competing pathway, proceeding through the same carbocation intermediate.

| Reaction | Reagents/Conditions | Mechanism | Major Product |

| Nucleophilic Substitution | Strong Nucleophile (e.g., CN⁻, RS⁻) | S(_N)2 | 2-(propan-2-yloxy)cyclopentyl-nucleophile |

| Nucleophilic Substitution | Weak Nucleophile, Polar Protic Solvent | S(_N)1 | Mixture of stereoisomers of 2-(propan-2-yloxy)cyclopentyl-nucleophile |

| Elimination | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | E2 | 3-(propan-2-yloxy)cyclopent-1-ene |

| Elimination | Weak base, polar protic solvent | E1 | 3-(propan-2-yloxy)cyclopent-1-ene |

Intramolecular Reactivity and Rearrangements in this compound

The proximate arrangement of the iodo and isopropoxy groups on the cyclopentane ring allows for the possibility of intramolecular reactions and rearrangements.

Neighboring Group Participation:

The oxygen atom of the isopropoxy group, with its lone pairs of electrons, can act as an internal nucleophile. wikipedia.orglibretexts.orgdalalinstitute.comlibretexts.org Through a process known as neighboring group participation (NGP) or anchimeric assistance, the oxygen can attack the carbon atom bearing the iodine, displacing the iodide ion. wikipedia.orgdalalinstitute.com This results in the formation of a bridged, bicyclic oxonium ion intermediate. wikipedia.orgucdavis.edutaylorandfrancis.com

This participation can have two significant consequences:

Rate Acceleration: The rate of the substitution reaction can be significantly increased compared to a similar compound without the participating ether group. wikipedia.org

Carbocation Rearrangements:

As mentioned in the context of ring expansion, the formation of a carbocation at C-1 opens the door to various rearrangements. Besides the ring-expanding alkyl shift, a 1,2-hydride shift from the adjacent carbon (C-2) could also occur if it leads to a more stable carbocation, although in this case, it would still result in a secondary carbocation. The presence of the electron-donating ether group at C-2 would, however, stabilize the initial carbocation to some extent. The Wagner-Meerwein rearrangement remains a key potential intramolecular process. wikipedia.orgmychemblog.comlscollege.ac.in

| Intramolecular Process | Key Feature | Intermediate | Outcome |

| Neighboring Group Participation | Internal nucleophilic attack by ether oxygen | Bicyclic Oxonium Ion | Rate enhancement and retention of stereochemistry |

| Wagner-Meerwein Rearrangement | 1,2-Alkyl or Hydride Shift | Rearranged Carbocation | Ring expansion or formation of a more stable carbocation |

Spectroscopic and Analytical Characterization Methodologies for 1 Iodo 2 Propan 2 Yloxy Cyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural map can be assembled.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The predicted spectrum of 1-Iodo-2-(propan-2-yloxy)cyclopentane would show distinct signals for the protons on the cyclopentane (B165970) ring and the isopropoxy group. The electronegative iodine and oxygen atoms will cause protons on their adjacent carbons (H-1 and H-2) to shift downfield.

Key predicted features include:

A signal for the proton on the carbon bearing the iodine (H-1), expected to be a multiplet due to coupling with adjacent protons.

A signal for the proton on the carbon bearing the isopropoxy group (H-2), also a multiplet.

A septet for the single proton of the isopropoxy group, coupled to the six equivalent methyl protons.

A doublet for the six equivalent methyl protons of the isopropoxy group, coupled to the single methine proton.

A series of complex, overlapping multiplets for the remaining six protons on the cyclopentane ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (CH-I) | 4.2 - 4.4 | Multiplet |

| H-2 (CH-O) | 3.8 - 4.0 | Multiplet |

| -OCH(CH₃)₂ | 3.6 - 3.8 | Septet |

| Cyclopentane -CH₂- | 1.5 - 2.2 | Multiplets |

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the structure. The "heavy atom effect" of iodine typically shifts the attached carbon (C-1) upfield compared to other halogens, while the electronegative oxygen atom causes a significant downfield shift for its attached carbon (C-2).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-I) | 30 - 35 |

| C-2 (C-O) | 80 - 85 |

| C-3, C-5 | 28 - 34 |

| C-4 | 20 - 25 |

| -OC H(CH₃)₂ | 70 - 75 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu It would show cross-peaks between adjacent protons, for example, between H-1 and its neighbors on the cyclopentane ring (H-2 and H-5), and between H-2 and its neighbors (H-1 and H-3). It would also confirm the coupling between the methine and methyl protons within the isopropoxy group. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comsdsu.edu It would be used to definitively link each proton chemical shift in the table above to its corresponding carbon chemical shift. For instance, the proton signal predicted at 4.2-4.4 ppm would show a cross-peak to the carbon signal at 30-35 ppm, confirming their direct bond. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu This is particularly useful for connecting different parts of the molecule. A key correlation would be a cross-peak between the methine proton of the isopropoxy group (-OC H(CH₃)₂) and the C-2 carbon of the cyclopentane ring, providing definitive evidence of the ether linkage at that position. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be characterized by absorptions corresponding to its alkane framework and ether linkage.

Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Ether | C-O Stretch | 1050 - 1150 | Strong |

The presence of a strong band in the 1050-1150 cm⁻¹ region would be indicative of the C-O ether functional group. The region from 2850-2960 cm⁻¹ would show characteristic C-H stretching vibrations of the cyclopentane and isopropyl groups. The C-I stretch appears at a low frequency and falls within the fingerprint region, making it less diagnostic but still a characteristic feature of the molecule. docbrown.info

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula C₈H₁₅IO), the molecular weight is 254.11 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 254.

The fragmentation pattern provides structural clues, as the molecule breaks apart in predictable ways. Key predicted fragments would include:

Loss of an iodine radical: This is a very common fragmentation pathway for iodoalkanes, which would result in a prominent peak at m/z 127 ([M - I]⁺). docbrown.info

Loss of an isopropoxy radical: Cleavage of the C-O bond would lead to a fragment at m/z 195 ([M - OCH(CH₃)₂]⁺).

Loss of an isopropyl cation: This would generate a fragment corresponding to [CH(CH₃)₂]⁺ at m/z 43.

Predicted Mass Spectrometry Fragments

| m/z | Identity |

|---|---|

| 254 | [C₈H₁₅IO]⁺ (Molecular Ion, M⁺) |

| 127 | [C₈H₁₅O]⁺ (Loss of •I) |

| 195 | [C₅H₈I]⁺ (Loss of •OCH(CH₃)₂) |

X-ray Crystallography for Crystalline Derivatives and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. This technique requires a well-ordered single crystal.

For this compound, the substituents on carbons 1 and 2 can be on the same side (cis) or opposite sides (trans) of the cyclopentane ring. While NMR techniques can often provide evidence to suggest one isomer over the other (based on coupling constants), X-ray crystallography provides unambiguous proof. If the compound itself is a liquid or oil, it would be necessary to synthesize a solid, crystalline derivative to perform the analysis. To date, no crystal structure for this compound or a suitable derivative has been reported in the crystallographic databases.

Computational and Theoretical Investigations of 1 Iodo 2 Propan 2 Yloxy Cyclopentane

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are instrumental in understanding the electronic structure and stability of molecules. For 1-Iodo-2-(propan-2-yloxy)cyclopentane, while specific studies are not available, we can infer its electronic properties based on the constituent functional groups and the cyclopentane (B165970) framework.

The electronic structure is largely dictated by the electronegativity differences between the atoms. The oxygen atom of the isopropoxy group is highly electronegative, leading to a significant partial negative charge on the oxygen and a partial positive charge on the adjacent carbon (C2) and the isopropyl group's central carbon. This creates a dipole moment along the C-O bond.

The iodine atom, while less electronegative than oxygen, is more electronegative than carbon. This results in a polar covalent bond between the carbon (C1) and iodine, with a partial positive charge on the carbon and a partial negative charge on the iodine. The large size and polarizability of the iodine atom also mean that it has a significant influence on the molecule's electron density distribution.

The cyclopentane ring itself is composed of sp³ hybridized carbon atoms, forming a relatively non-polar backbone. However, the presence of the electron-withdrawing iodo and isopropoxy groups induces a polarization of the sigma framework of the ring. This inductive effect would lead to a general withdrawal of electron density from the cyclopentane ring towards the substituents.

A hypothetical table of calculated atomic charges, based on typical values for similar functional groups, is presented below.

| Atom | Functional Group | Predicted Partial Charge (arbitrary units) |

| C1 | Cyclopentane-I | δ+ |

| I | Iodo | δ- |

| C2 | Cyclopentane-O | δ+ |

| O | Isopropoxy | δ- |

| Isopropyl-CH | Isopropoxy | δ+ |

Conformational Analysis of the Cyclopentane Iodoether Framework

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair. libretexts.orgdalalinstitute.com The presence of substituents influences the relative stability of these conformations and introduces additional conformational isomers based on the orientation of the substituents (axial vs. equatorial-like positions).

For this compound, the conformational landscape is complex due to the presence of two substituents. The relative orientation of the iodo and isopropoxy groups can be either cis or trans. Within each of these diastereomers, multiple ring conformations are possible.

In the envelope conformation , four of the carbon atoms are in a plane, and the fifth is puckered out of the plane. Substituents can be located at the flap (the out-of-plane carbon) or at the base of the envelope.

In the half-chair conformation , three adjacent carbons are in a plane, while the other two are puckered, one above and one below the plane.

The relative stability of the different conformers would be determined by a balance of several factors:

Torsional strain: Eclipsing interactions between adjacent C-H and C-substituent bonds. Puckering of the ring helps to alleviate this.

Angle strain: Deviation from the ideal sp³ bond angle of 109.5°. Cyclopentane has inherent angle strain in its planar form, which is slightly altered in its puckered conformations. libretexts.org

Steric strain: Repulsive interactions between the bulky iodo and isopropoxy groups. The trans isomer, where the two groups are on opposite sides of the ring, is generally expected to be more stable than the cis isomer. Within a given diastereomer, conformers that place the large substituents in pseudo-equatorial positions to minimize 1,3-diaxial-like interactions will be favored.

A hypothetical table illustrating the relative energies of different conformers for the trans isomer is shown below. Lower energy values indicate greater stability.

| Conformation | Dihedral Angle (I-C1-C2-O) | Relative Energy (kcal/mol) - Hypothetical |

| Envelope (I-equatorial, O-equatorial) | ~150° | 0.0 |

| Envelope (I-axial, O-axial) | ~30° | 2.5 |

| Half-Chair (I-equatorial, O-equatorial) | ~170° | 0.2 |

| Half-Chair (I-axial, O-axial) | ~10° | 3.0 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, several reaction pathways could be investigated computationally.

A common reaction for iodoalkanes is nucleophilic substitution . Due to the polar nature of the C-I bond and the fact that iodide is a good leaving group, this compound would be susceptible to SN1 and SN2 reactions. Computational modeling could predict the preferred mechanism based on the substrate structure, the nature of the nucleophile, and the solvent. For a secondary iodide like this, both mechanisms are possible. An SN2 reaction would proceed with inversion of stereochemistry at C1. An SN1 reaction would involve the formation of a carbocation intermediate at C1, which would likely be planar and could be attacked from either face, leading to a mixture of stereoisomers. The neighboring isopropoxy group could also participate in the reaction, potentially forming a cyclic oxonium ion intermediate.

Elimination reactions (E1 and E2) are also possible, particularly in the presence of a strong base. This would lead to the formation of a cyclopentene (B43876) derivative. Computational studies could determine the activation energies for the different possible elimination pathways and predict the regioselectivity (Zaitsev vs. Hofmann products) and stereoselectivity.

Computational modeling could also explore radical reactions , given the relative weakness of the C-I bond, which can be cleaved homolytically.

Prediction of Stereochemical Outcomes in Synthetic Pathways

Computational chemistry can be used to predict the stereochemical outcomes of reactions by comparing the energies of the transition states leading to different stereoisomeric products. The pathway with the lower activation energy is expected to be the major one.

For the synthesis of this compound, a likely route would be the iodoetherification of cyclopentene with an iodine source and isopropanol (B130326). This reaction is known to proceed via an iodonium (B1229267) ion intermediate. The nucleophilic attack of the isopropanol on the iodonium ion would then determine the stereochemistry of the final product.

Computational modeling could be used to study the structure and stability of the possible iodonium ion intermediates and the subsequent transition states for the attack of the isopropanol. The attack is generally expected to occur from the side opposite to the iodine bridge, leading to a trans product. The regioselectivity of the attack (at C1 vs. C2 of the original double bond) would also be a key aspect to investigate.

Furthermore, if the cyclopentene starting material is chiral, or if a chiral catalyst is used, computational methods could predict the enantioselectivity of the reaction by modeling the diastereomeric transition states.

The stereochemical outcome of subsequent reactions of this compound, such as the nucleophilic substitutions and eliminations discussed in the previous section, would also be amenable to computational prediction. For example, the stereospecificity of an SN2 reaction (inversion) versus the stereoselectivity of an SN1 reaction (racemization or partial inversion/retention) could be rationalized by calculating the respective reaction pathways.

Applications of 1 Iodo 2 Propan 2 Yloxy Cyclopentane in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

The utility of 1-Iodo-2-(propan-2-yloxy)cyclopentane as a synthetic intermediate stems from the distinct reactivity of its functional groups. The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast array of bioactive natural products, including prostaglandins, hirsutene, and loganin, making cyclopentanoid building blocks highly valuable in medicinal chemistry and total synthesis. oregonstate.eduresearchgate.net

The carbon-iodine bond is the primary site of reactivity. Alkyl iodides are excellent electrophiles in nucleophilic substitution reactions and are frequently employed in cross-coupling methodologies to form new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The iodine atom's large size and the C-I bond's relative weakness facilitate oxidative addition to transition metal catalysts, a key step in many coupling cycles. youtube.comcem.com

Furthermore, the isopropoxy group at the adjacent position is not merely a passive substituent. Its steric bulk and electronic properties can influence the stereochemical outcome of reactions at the C1 position. In many synthetic routes, such as iodoetherification, the trans relationship between the iodo and alkoxy groups is preferentially formed, embedding crucial stereochemical information into the molecule from its inception. tandfonline.comuvic.ca This pre-defined stereochemistry makes the compound a powerful chiral building block for assembling stereochemically complex targets. elsevierpure.comdocumentsdelivered.com

The combination of a reactive center (the iodide) with a stereodirecting group (the ether) on a desirable carbocyclic scaffold (the cyclopentane) positions this compound as a potent intermediate for introducing a functionalized five-membered ring in a convergent synthetic strategy.

Derivatization Strategies to Access Diverse Chemical Scaffolds

The chemical profile of this compound allows for a multitude of derivatization strategies, enabling access to a wide library of substituted cyclopentane structures. The primary transformations involve the substitution, elimination, or metal-mediated coupling of the alkyl iodide.

Nucleophilic Substitution: The iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2-type reactions. This allows for the direct installation of various functional groups. For instance, reaction with sodium azide (B81097) would yield an azido-cyclopentane, a precursor to amines. Similarly, alkoxides, thiolates, and cyanides can be used to forge new C-O, C-S, and C-C bonds, respectively.

Cross-Coupling Reactions: Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions. nih.gov this compound is a suitable substrate for such transformations. Palladium- or nickel-catalyzed reactions like the Suzuki-Miyaura (using organoboron reagents), Stille (organostannanes), Negishi (organozinc reagents), and Sonogashira (terminal alkynes) couplings could be employed to append aryl, vinyl, or alkynyl groups to the cyclopentane core. youtube.comresearchgate.netbeilstein-journals.org These reactions are fundamental to building molecular complexity.

Elimination Reactions: Treatment with a strong, non-nucleophilic base would likely induce an E2 elimination, removing the iodine and a proton from an adjacent carbon to form a cyclopentene (B43876) derivative. This provides a pathway to unsaturated cyclopentanoids, which are themselves versatile intermediates for further functionalization.

Radical Reactions: The weak C-I bond can be homolytically cleaved to generate a cyclopentyl radical. This intermediate can participate in a variety of transformations, including radical additions to alkenes or alkynes and cyclization reactions.

The following interactive table summarizes potential derivatization strategies:

| Reaction Type | Reagent(s) | Resulting Scaffold/Functional Group | Potential Application |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | NaN3, NaCN, RONa, RSNa | Azides, Nitriles, Ethers, Thioethers | Precursors for amines, carboxylic acids, and other functionalized cyclopentanes |

| Suzuki-Miyaura Coupling | ArB(OH)2, Pd catalyst, Base | Aryl-substituted cyclopentanes | Synthesis of analogues of bioactive molecules containing aryl-cyclopentane motifs |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted cyclopentanes | Chain extension and construction of complex carbon skeletons |

| Elimination (E2) | DBU, t-BuOK | Cyclopentene ethers | Access to unsaturated cyclopentanoid systems for further elaboration |

| Radical Formation | AIBN, Bu3SnH | Cyclopentyl radical | Intermolecular additions and cyclization cascades |

Integration into Total Synthesis of Complex Natural Products and Bioactive Molecules

The structural features of this compound make it an attractive building block for the total synthesis of natural products and bioactive molecules. oregonstate.edu Many biologically active compounds are based on a cyclopentane core, and their synthesis often requires methods for the stereocontrolled construction of this ring system. researchgate.netnih.gov

In a retrosynthetic sense, this compound can be viewed as a synthon for a C5 carbocyclic unit with defined stereochemistry and orthogonal functional handles. The iodide provides a site for connection to other fragments of the target molecule, while the ether can serve as a protecting group or be carried through to the final product.

For example, in the synthesis of a hypothetical prostaglandin (B15479496) analogue, a key step might involve the coupling of an organometallic side chain to a functionalized cyclopentane core. This compound could serve as this core, with the iodide acting as the electrophilic partner in a cross-coupling reaction. The isopropoxy group would protect the adjacent hydroxyl functionality, which is a common feature in prostaglandins, and its stereochemical relationship to the iodide would dictate the stereochemistry of the newly formed bond. Reviews of synthetic strategies toward cyclopentanoid natural products highlight the importance of such highly functionalized, stereodefined intermediates. oregonstate.edu

Development of Novel Synthetic Methodologies Utilizing Iodinated Cyclopentane Ethers

Beyond its direct use in total synthesis, this compound serves as an ideal substrate for the development and validation of new synthetic methodologies. The well-defined structure, containing a secondary alkyl iodide, allows for the rigorous testing of reaction scope, efficiency, and stereoselectivity. masterorganicchemistry.com

For instance, the development of new transition-metal-catalyzed cross-coupling reactions that are effective for sp3-hybridized carbons is a major focus of contemporary research. nih.gov Using a substrate like this compound, researchers can probe the ability of a new catalyst system to activate a C(sp3)-I bond and assess its tolerance for the adjacent ether functionality.

Furthermore, the compound's inherent chirality makes it a valuable tool for studying the stereochemical course of a reaction. A reaction that proceeds via an SN2 mechanism would result in inversion of stereochemistry at the carbon center, while other mechanisms might lead to retention or racemization. By analyzing the stereochemical outcome of a reaction performed on this substrate, chemists can gain deep mechanistic insight. This is crucial in the development of stereoselective and stereospecific transformations. masterorganicchemistry.com The compound could also be utilized in the exploration of novel C-H functionalization reactions, where a directing group is used to activate a specific C-H bond on the cyclopentane ring. nih.gov Similarly, the field of hypervalent iodine chemistry, which develops powerful and environmentally benign reagents for synthesis, could employ such molecules to test new oxidative transformations. researchgate.netnih.gov

Conclusion and Future Research Directions in Iodinated Cyclopentane Ether Chemistry

Emerging Trends in Stereoselective Synthesis of Halogenated Cycloalkanes

The synthesis of halogenated cycloalkanes with high stereocontrol is a significant area of contemporary organic synthesis. Modern methods are increasingly moving away from classical approaches that often yield mixtures of stereoisomers, towards catalyst-controlled and substrate-controlled reactions that provide specific stereochemical outcomes.

One of the most powerful emerging trends is the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, rhodium-catalyzed cascade reactions of vinyldiazoacetates with allyl alcohols have been shown to produce highly functionalized cyclopentanes with multiple stereocenters in a highly stereoselective manner. These complex sequences can involve steps such as ylide formation, sigmatropic rearrangements, and intramolecular ene reactions to build the cyclopentane (B165970) core with defined stereochemistry.

Furthermore, organocatalysis has emerged as a crucial tool for the enantioselective synthesis of functionalized cyclopentanes. Chiral amines, phosphoric acids, and other small organic molecules can catalyze cycloaddition and cascade reactions to produce cyclopentane derivatives with high enantiomeric excess. These methods offer a greener and often more versatile alternative to metal-based catalysts.

Opportunities for Exploring Novel Reactivity and Transformations

The vicinal iodoether functionality in 1-Iodo-2-(propan-2-yloxy)cyclopentane presents a rich platform for exploring novel chemical transformations. The carbon-iodine bond is relatively weak and susceptible to a variety of reactions, making it a versatile synthetic handle.

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Nucleophilic Substitution (Sₙ2) | Various nucleophiles (e.g., -CN, -N₃, -SR) | Substitution of the iodide with the nucleophile |

| Elimination (E2) | Strong, non-nucleophilic base (e.g., DBU) | Cyclopentene (B43876) ether derivative |

| Radical Reactions | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | De-iodinated cyclopentane ether |

| Cross-Coupling Reactions | Palladium or copper catalyst, coupling partner (e.g., boronic acid, alkyne) | C-C bond formation at the C1 position |

| Lithium-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) | Cyclopentyl lithium species |

The proximity of the ether oxygen to the iodine atom could also lead to interesting neighboring group participation effects, potentially influencing the rate and stereochemical outcome of substitution and elimination reactions. Furthermore, the use of hypervalent iodine reagents could be explored to functionalize the cyclopentane ring at other positions.

Potential for Functional Materials and Pharmaceuticals Derived from Cyclopentane Iodoether Architectures

The cyclopentane scaffold is a prevalent motif in a wide array of biologically active natural products and pharmaceutical agents. researchgate.net The conformational flexibility of the five-membered ring, combined with the ability to introduce multiple stereocenters, makes it an attractive core for the design of new therapeutic agents. The introduction of an iodoether functionality provides a handle for further elaboration and the potential for specific interactions with biological targets.

For instance, the development of rigidified cyclopentane variants, such as bicyclo[2.1.1]hexanes, is a strategy to improve the binding affinity and metabolic stability of drug candidates. digitellinc.comnih.gov While not a rigidified structure itself, this compound could serve as a precursor to more complex and conformationally constrained cyclopentane derivatives.

In the realm of materials science, the incorporation of halogenated organic molecules can influence properties such as flame retardancy, refractive index, and electronic characteristics. While the direct application of this specific iodoether is not established, cyclopentane derivatives, in general, are being explored for the synthesis of novel polymers and liquid crystals. The reactivity of the carbon-iodine bond could be exploited for polymerization or for grafting onto surfaces to create functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.